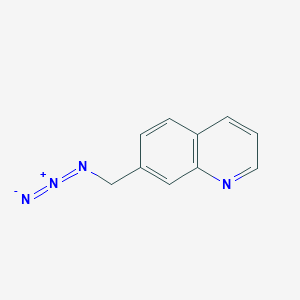

7-(Azidomethyl)quinoline

Description

Structure

3D Structure

Properties

CAS No. |

773092-53-8 |

|---|---|

Molecular Formula |

C10H8N4 |

Molecular Weight |

184.20 g/mol |

IUPAC Name |

7-(azidomethyl)quinoline |

InChI |

InChI=1S/C10H8N4/c11-14-13-7-8-3-4-9-2-1-5-12-10(9)6-8/h1-6H,7H2 |

InChI Key |

PKJSLEKHGKOBEK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)CN=[N+]=[N-])N=C1 |

Origin of Product |

United States |

Methodological Advances in the Synthesis and Derivatization of 7 Azidomethyl Quinoline

Regioselective Synthesis of 7-(Azidomethyl)quinoline Precursors

The journey towards this compound begins with the strategic functionalization of the quinoline (B57606) core at the C-7 position. This requires robust synthetic methods that can selectively introduce a handle for further elaboration into the desired azidomethyl group.

Strategies for Functionalization at the C-7 Position of the Quinoline Nucleus

The regioselective synthesis of 7-substituted quinolines is a well-established yet continuously evolving field. Classical methods such as the Skraup and Doebner-von Miller reactions, which involve the cyclization of anilines, remain fundamental. For instance, the Skraup synthesis, which utilizes the reaction of an m-substituted aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent, can yield a mixture of 5- and 7-substituted quinolines. The precise ratio of these isomers is dependent on the nature of the substituent on the aniline ring and the reaction conditions.

More contemporary approaches focus on the direct C-H functionalization of the quinoline ring. While this is a powerful tool, for the specific synthesis of precursors to this compound, the construction of the quinoline ring with the desired C-7 substituent already in place is often more efficient. Key precursors for this compound include 7-methylquinoline (B44030) and 7-(hydroxymethyl)quinoline.

The synthesis of 7-methylquinoline can be achieved through the Skraup reaction using m-toluidine (B57737) as the starting material. This reaction, however, typically produces a mixture of 7-methylquinoline and 5-methylquinoline, which may require separation. An alternative route involves the synthesis of 7-chloro-2-methylquinoline, which can be subsequently dehalogenated.

A more direct precursor is 7-(hydroxymethyl)quinoline. This can be prepared from 7-quinolinecarboxylic acid or its esters via reduction with a suitable reducing agent like lithium aluminum hydride. The synthesis of 7-quinolinecarboxylic acid itself can be accomplished through various methods, including the Pfitzinger reaction of isatin (B1672199) with a β-ketoester followed by decarboxylation. Another route to 7-(hydroxymethyl)quinoline is through the oxidation of 7-methylquinoline to 7-quinolinecarboxaldehyde, followed by reduction.

| Precursor | Synthetic Method | Starting Material(s) | Key Reagents | Typical Yield (%) |

| 7-Methylquinoline | Skraup Synthesis | m-Toluidine, Glycerol | H₂SO₄, Oxidizing agent | Variable (mixture) |

| 7-Methylquinoline | Dehydrogenation | 7-Methyl-1,2,3,4-tetrahydroquinoline | Oxidizing agent | High |

| 7-(Hydroxymethyl)quinoline | Reduction of Ester | Ethyl 7-quinolinecarboxylate | LiAlH₄ | Good |

| 7-(Hydroxymethyl)quinoline | Reduction of Aldehyde | 7-Quinolinecarboxaldehyde | NaBH₄ | High |

Precursor Halogenation and Sulfonylation Methodologies for Azide (B81097) Introduction

With a suitable precursor in hand, the next critical step is the introduction of a good leaving group on the methyl or hydroxymethyl substituent at the C-7 position. This sets the stage for the subsequent nucleophilic substitution with an azide source. Common strategies involve the conversion of the methyl or hydroxyl group into a halide (chloride or bromide) or a sulfonate ester (tosylate or mesylate).

Halogenation:

The benzylic position of 7-methylquinoline is susceptible to free-radical halogenation. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), often in the presence of a radical initiator like benzoyl peroxide or AIBN, can be employed to selectively introduce a halogen atom, yielding 7-(bromomethyl)quinoline (B1315735) or 7-(chloromethyl)quinoline, respectively.

Alternatively, 7-(hydroxymethyl)quinoline can be converted to the corresponding halide. Thionyl chloride (SOCl₂) is a common reagent for the synthesis of 7-(chloromethyl)quinoline, while phosphorus tribromide (PBr₃) or carbon tetrabromide in combination with triphenylphosphine (B44618) can be used to prepare 7-(bromomethyl)quinoline.

Sulfonylation:

The hydroxyl group of 7-(hydroxymethyl)quinoline can be readily converted into a sulfonate ester, which is an excellent leaving group for nucleophilic substitution. The reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine (B128534) affords the corresponding 7-(tosyloxymethyl)quinoline or 7-(mesyloxymethyl)quinoline.

| Precursor | Target Intermediate | Reagent(s) | Base | Solvent |

| 7-Methylquinoline | 7-(Bromomethyl)quinoline | N-Bromosuccinimide (NBS), AIBN | - | CCl₄ |

| 7-(Hydroxymethyl)quinoline | 7-(Chloromethyl)quinoline | Thionyl chloride (SOCl₂) | - | CH₂Cl₂ |

| 7-(Hydroxymethyl)quinoline | 7-(Tosyloxymethyl)quinoline | p-Toluenesulfonyl chloride (TsCl) | Pyridine | CH₂Cl₂ |

Azide Introduction Methodologies via Nucleophilic Substitution Reactions

The final step in the synthesis of this compound is the introduction of the azide group via a nucleophilic substitution reaction. This is typically achieved by reacting the halogenated or sulfonylated precursor with an azide salt.

Direct Azidation Protocols Utilizing Sodium Azide and Related Reagents

The most common and straightforward method for introducing the azide functionality is the reaction of a suitable precursor, such as 7-(bromomethyl)quinoline or 7-(chloromethyl)quinoline, with sodium azide (NaN₃). This Sₙ2 reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the dissolution of the azide salt and promote the substitution reaction. The reaction temperature can be varied to control the reaction rate, with gentle heating often employed to ensure complete conversion.

The choice of leaving group can influence the reaction conditions. Bromides are generally more reactive than chlorides, and sulfonates are also highly effective leaving groups.

Phase-Transfer Catalysis in Azide Formation from Alkyl Halides

To overcome the solubility issues of inorganic azide salts in organic solvents and to enhance the reaction rate, phase-transfer catalysis (PTC) has emerged as a powerful tool. In this methodology, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) or a crown ether, facilitates the transfer of the azide anion from the aqueous or solid phase to the organic phase where the alkyl halide precursor is dissolved.

The use of PTC offers several advantages, including milder reaction conditions, reduced reaction times, and often higher yields. The reaction can be performed in a biphasic system (e.g., an organic solvent and water) or under solid-liquid conditions.

Optimization of Reaction Conditions for Enhanced Azide Yields and Purity

The efficiency of the azidation reaction can be significantly influenced by several factors, and optimization of these parameters is crucial for achieving high yields and purity of this compound.

Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are generally preferred as they effectively solvate the cation of the azide salt, leaving the azide anion more nucleophilic.

Temperature: The reaction temperature is another important parameter. While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition of the product. Therefore, the temperature should be carefully controlled and optimized for each specific substrate and reaction setup.

Catalyst (for PTC): In phase-transfer catalyzed reactions, the nature and concentration of the catalyst play a key role. Different quaternary ammonium salts can exhibit varying efficiencies, and the optimal catalyst and its loading need to be determined experimentally.

Stoichiometry of Reagents: The molar ratio of the azide salt to the precursor is also important. Using a slight excess of the azide salt can help to drive the reaction to completion.

| Precursor | Azide Source | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 7-(Bromomethyl)quinoline | NaN₃ | - | DMF | 25-50 | Good to High |

| 7-(Chloromethyl)quinoline | NaN₃ | - | DMSO | 50-80 | Moderate to Good |

| 7-(Bromomethyl)quinoline | NaN₃ | TBAB | CH₂Cl₂/H₂O | 25 | High |

| 7-(Tosyloxymethyl)quinoline | NaN₃ | - | Acetonitrile | Reflux | High |

Advanced Synthetic Approaches to this compound Analogs

The strategic synthesis of this compound is typically achieved from readily available precursors such as 7-methylquinoline or quinoline-7-carbaldehyde (B1225660). A common pathway involves the radical bromination of 7-methylquinoline to yield 7-(bromomethyl)quinoline, followed by nucleophilic substitution with sodium azide. Alternatively, the reduction of quinoline-7-carbaldehyde to 7-(hydroxymethyl)quinoline, subsequent conversion to a better leaving group (e.g., a tosylate or mesylate), and reaction with an azide salt provides the target compound. Once synthesized, this compound becomes a valuable intermediate for creating a library of analogs through two primary strategies: modification of the azidomethyl group or functionalization of the quinoline core.

The azidomethyl group at the 7-position of the quinoline ring is a key functional handle for molecular diversification. Its unique reactivity allows for the introduction of a wide variety of substituents and structural motifs.

1,3-Dipolar Cycloaddition (Click Chemistry): The most prominent reaction of the azide functionality is the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable 1,2,3-triazole rings. wikipedia.orgorganic-chemistry.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is particularly efficient, proceeding under mild conditions with high yields and regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer. interchim.frnih.gov This reaction's broad functional group tolerance makes it a powerful tool for conjugating the quinoline core to other molecules, including biomolecules, polymers, and fluorescent tags. Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a bioorthogonal alternative that proceeds without the need for a cytotoxic copper catalyst, using strained cyclooctynes. wikipedia.org

Reduction to Amines: The azide group can be readily reduced to a primary amine, yielding 7-(aminomethyl)quinoline. This transformation opens up another extensive avenue for derivatization. Common reduction methods include catalytic hydrogenation (e.g., H₂ over Pd/C), the Staudinger reaction using triphenylphosphine followed by hydrolysis, or reduction with reagents like lithium aluminum hydride. The resulting primary amine is a nucleophile that can undergo a plethora of reactions, including acylation to form amides, alkylation, reductive amination, and sulfonylation.

The table below illustrates potential diversification reactions starting from the azidomethyl moiety.

| Starting Material | Reagent/Reaction Type | Product Class | Potential R-Group on Reagent |

| This compound | Phenylacetylene / CuAAC | 1,2,3-Triazole | Phenyl, Alkyl, Carboxylate, Hydroxyl |

| This compound | Propargyl alcohol / CuAAC | 1,2,3-Triazole | Hydroxymethyl |

| This compound | Dibenzocyclooctyne / SPAAC | 1,2,3-Triazole | Fused aromatic rings |

| This compound | H₂, Pd/C / Reduction | Primary Amine | N/A |

| This compound | 1. PPh₃ 2. H₂O / Staudinger Reaction | Primary Amine | N/A |

| 7-(Aminomethyl)quinoline | Acetyl Chloride / Acylation | Amide | Methyl |

| 7-(Aminomethyl)quinoline | Benzaldehyde (B42025), NaBH(OAc)₃ / Reductive Amination | Secondary Amine | Benzyl (B1604629) |

After the introduction of the azidomethyl group, further complexity can be achieved by modifying the quinoline nucleus itself. These reactions must be selected carefully to ensure compatibility with the potentially sensitive azide group.

C-H Functionalization: Modern synthetic methods increasingly rely on direct C-H bond activation to introduce new functional groups, avoiding the need for pre-functionalized substrates. rsc.orgrsc.org For the quinoline ring, various positions can be targeted depending on the catalytic system. Transition-metal catalysis (e.g., with palladium, rhodium, or iridium) can direct functionalization to specific sites. nih.gov For instance, C-8 functionalization is often achieved by using the quinoline nitrogen as an intrinsic directing group, sometimes facilitated by its conversion to an N-oxide. rsc.orgresearchgate.net Other positions, such as C-2, C-3, and C-5, can also be targeted through careful selection of catalysts and directing groups. nih.govacs.org The reaction conditions must be mild enough to preserve the integrity of the azidomethyl side chain.

Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation. The pyridine part of the ring is generally deactivated towards electrophilic attack, especially under acidic conditions where the nitrogen is protonated. Therefore, substitution typically occurs on the benzene (B151609) ring, primarily at the C-5 and C-8 positions. The presence of the C-7 substituent will influence the regiochemical outcome of these reactions.

The following table summarizes potential late-stage functionalization strategies for the quinoline ring.

| Reaction Type | Reagent(s) | Typical Position(s) | Conditions |

| Nitration | HNO₃/H₂SO₄ | C5, C8 | Low Temperature |

| Bromination | NBS, H₂SO₄ | C5, C8 | Moderate Temperature |

| C-H Arylation | Aryl Halide, Pd catalyst | C2, C8 | Inert Atmosphere, Heat |

| C-H Alkenylation | Alkene, Rh catalyst | C8 (via N-Oxide) | Mild Conditions |

Chromatographic and Spectroscopic Purity Assessment in Synthesis

Rigorous purification and characterization are paramount to ensure the identity and purity of synthesized this compound and its derivatives. A combination of chromatographic and spectroscopic methods is essential for this purpose.

The primary method for the purification of this compound and its non-polar derivatives is silica (B1680970) gel column chromatography. rsc.org The progress of the separation is monitored by Thin-Layer Chromatography (TLC), typically using a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The separated compounds are visualized under UV light or by using a chemical stain.

Given that organic azides can be energetic and potentially unstable upon heating or mechanical shock, certain precautions are advisable. Purification processes should avoid high temperatures, and the final product should be stored in a cool, dark place. Concentration of solutions containing the azide should be performed carefully, preferably using a rotary evaporator at reduced pressure and moderate temperatures.

For crystalline solids, recrystallization from an appropriate solvent system can be an effective final purification step to obtain material of high purity.

The unambiguous structural elucidation of this compound relies on a suite of high-resolution spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure. youtube.comresearchgate.net In the ¹H NMR spectrum of this compound, the protons on the quinoline core would appear in the aromatic region (typically δ 7.0–9.0 ppm), with splitting patterns determined by their coupling relationships. A key diagnostic signal is a singlet corresponding to the two methylene (B1212753) protons of the azidomethyl group (-CH₂N₃), expected to resonate around δ 4.5–5.0 ppm. The ¹³C NMR spectrum would show the requisite number of signals for the quinoline carbons and a characteristic signal for the methylene carbon. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to definitively assign proton and carbon signals. tsijournals.com

Infrared (IR) Spectroscopy: IR spectroscopy is particularly powerful for identifying the azide functional group. Organic azides display a very strong and sharp characteristic absorption band corresponding to the asymmetric stretching vibration of the N=N=N bond. This peak is typically observed in a relatively clean region of the spectrum, between 2160 and 2090 cm⁻¹. astrochem.org Other expected bands include those for aromatic C-H stretching (around 3100-3000 cm⁻¹) and aromatic C=C and C=N ring stretching (1600–1450 cm⁻¹).

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the molecular ion, which is used to confirm the elemental composition of the molecule. A characteristic fragmentation pathway for azidomethyl compounds under electron ionization (EI) or other energetic ionization methods is the loss of a dinitrogen molecule (N₂), resulting in a prominent [M-28]⁺ peak. chempap.org

The table below summarizes the expected spectroscopic data for the structural confirmation of this compound.

| Technique | Feature | Expected Observation |

| ¹H NMR | -CH₂- Protons | Singlet, ~ δ 4.5-5.0 ppm |

| ¹H NMR | Aromatic Protons | Multiplets, ~ δ 7.0-9.0 ppm |

| ¹³C NMR | -CH₂- Carbon | Signal, ~ δ 50-60 ppm |

| IR | Azide (N₃) Asymmetric Stretch | Strong, sharp band, ~ 2100 cm⁻¹ |

| IR | Aromatic C=C/C=N Stretch | Medium bands, 1600-1450 cm⁻¹ |

| HRMS | Molecular Ion | [M+H]⁺ peak corresponding to C₁₀H₉N₄ |

| MS/MS | Fragmentation | Loss of N₂ (28 Da) |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 7 Azidomethyl Quinoline

Cycloaddition Chemistry: Pioneering Applications in Click Reactions

7-(Azidomethyl)quinoline is an exemplary substrate for "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.gov Specifically, the azide (B81097) moiety readily participates in both copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions to form stable triazole linkages.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and highly reliable ligation reaction that unites an azide and a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.gov The reaction involving this compound is of particular interest due to the intramolecular chelation effect exerted by the quinoline (B57606) nitrogen, which significantly influences the reaction kinetics.

The mechanism of CuAAC involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide. researchgate.net The efficiency of this process can be dramatically enhanced through the use of ancillary ligands that stabilize the catalytically active Cu(I) oxidation state and prevent catalyst disproportionation or oxidation. rsc.orgnih.gov However, this compound belongs to a class of "chelating azides," where a proximal nitrogen atom can coordinate to the copper center, thereby accelerating the reaction intramolecularly. nih.gov

Studies comparing chelating azides to their non-chelating counterparts (e.g., benzyl (B1604629) azide) show a marked increase in reaction yields even without specialized ligands like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA). nih.gov The mechanistic synergy involves a bimetallic pathway where one copper center may act as a Lewis acid to activate the azide, while the other participates in the metallacycle formation. nih.govnih.gov This intrinsic catalytic advantage makes this compound a highly efficient partner for CuAAC reactions.

| Catalyst System | External Ligand | Relative Rate Enhancement | Benefit |

| Cu(I) with Benzyl Azide | None | Baseline | Standard reaction |

| Cu(I) with Benzyl Azide | THPTA | Moderate to High | Increased rate and Cu(I) stability |

| Cu(I) with this compound | None | High | Chelation-assisted acceleration |

| Cu(I) with this compound | THPTA | Very High | Synergistic effect of internal and external ligation |

This table illustrates the conceptual rate enhancements for CuAAC reactions based on the azide and ligand used. The high relative rate for this compound without an external ligand is due to the chelation effect.

The CuAAC reaction is renowned for its exceptional functional group tolerance, a key tenet of click chemistry. nih.gov The reaction conditions are mild and typically compatible with a wide array of chemical functionalities, including alcohols, carboxylic acids, amides, and esters. When using this compound, the substrate scope with respect to the alkyne partner is broad. It can be successfully conjugated to a diverse range of terminal alkynes, from simple alkyl and aryl acetylenes to complex biomolecules and functional materials.

The reaction tolerates both electron-donating and electron-withdrawing groups on the alkyne partner, proceeding efficiently across a spectrum of electronic demands. This versatility has been demonstrated in the synthesis of various 7-chloroquinolinotriazole derivatives, where 4-azido-7-chloroquinoline was successfully reacted with numerous alkynes. nih.gov Given the similar electronic nature, this compound is expected to exhibit a similarly broad scope, enabling its use in diverse applications such as medicinal chemistry, polymer synthesis, and bioconjugation.

| Alkyne Substrate Type | Example | Expected Outcome with this compound |

| Simple Alkyl Alkyne | 1-Hexyne | High yield of the corresponding triazole |

| Aryl Alkyne | Phenylacetylene | High yield, tolerant of ring substituents |

| Propargyl-functionalized | Propargyl alcohol | High yield, compatible with hydroxyl group |

| Biologically-relevant | Alkyne-modified amino acid | Efficient conjugation under biocompatible conditions |

| Polymer-based | Alkyne-terminated polymer | Successful functionalization of polymer chains |

This table provides a representative overview of the expected substrate scope for the CuAAC reaction with this compound, based on the known broad applicability of the reaction.

To circumvent the cellular toxicity associated with copper catalysts, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a bioorthogonal alternative. nih.gov This reaction relies on the high intrinsic reactivity of a strained cyclic alkyne, most commonly a cyclooctyne (B158145) derivative, which reacts spontaneously with an azide without the need for a catalyst. nih.govnih.gov

The driving force for SPAAC is the release of ring strain in the cyclooctyne upon forming the more stable, fused triazole ring system. nih.gov The reaction rate is highly dependent on the structure of the cyclooctyne. Second- and third-generation cyclooctynes have been engineered with features that lower the activation energy of the cycloaddition, leading to significantly faster kinetics. nih.gov

This compound is an excellent substrate for SPAAC reactions. Its azide group is sterically accessible and electronically suitable for rapid reaction with a range of cyclooctyne partners. The bioorthogonal nature of the reaction is paramount; neither the azide nor the cyclooctyne reacts with native biological functional groups, ensuring that the ligation is highly specific within a complex cellular environment. nih.govresearchgate.net The efficiency of the reaction allows for labeling to occur at low, physiologically relevant concentrations.

| Cyclooctyne Derivative | Abbreviation | Key Feature | Typical Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Expected Reactivity with this compound |

| Cyclooctyne | OCT | First generation, simple structure | ~0.001 | Slow |

| Difluorinated Cyclooctyne | DIFO | Electron-withdrawing fluorine atoms | ~0.04 | Moderate |

| Bicyclo[6.1.0]nonyne | BCN | High ring strain, compact size | ~0.15 (endo-isomer) | Fast |

| Dibenzocyclooctyne | DIBO / DBCO | Fused aromatic rings increase strain | ~0.1 | Fast |

| Biarylazacyclooctynone | BARAC | High strain, good stability | ~0.9 | Very Fast |

This table presents a comparison of common cyclooctyne derivatives used in SPAAC. The rate constants are representative values for reactions with benzyl azide and serve as a strong indicator for the expected reactivity with this compound. nih.govnih.gov

The field of bioorthogonal chemistry is continually driven by the need for faster and more selective reactions. Consequently, research has focused on the development of novel cyclooctyne derivatives with enhanced reactivity and stability. nih.gov These advancements provide an expanding toolkit of reaction partners for azides like this compound.

Innovations in cyclooctyne design include:

Electronic Tuning: The introduction of electron-withdrawing groups, such as in DIFO, activates the alkyne for cycloaddition. nih.gov

Increased Ring Strain: Fusing aromatic rings (e.g., DIBO/DBCO) or creating bicyclic systems (e.g., BCN) increases the ground-state energy of the alkyne, thereby lowering the activation barrier. nih.govresearchgate.net

Enhanced Stability and Solubility: The development of heteroatom-containing cyclooctynes, such as 4,8-diazacyclononynes (DACNs), offers improved stability against decomposition and side reactions with biological thiols, while also increasing hydrophilicity. iris-biotech.de

These next-generation click partners are designed to react rapidly and cleanly with azides. The ongoing development of such reagents will continue to expand the utility of this compound in demanding applications, such as in vivo imaging and the construction of complex molecular architectures, where fast kinetics and high specificity are essential.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Cyclooctyne Derivatives

Azide Reduction and Subsequent Amine Reactivity of this compound

The azide group of this compound can be readily reduced to a primary amine, 7-(aminomethyl)quinoline, which serves as a versatile intermediate for further functionalization.

Catalytic Hydrogenation and Reductive Amination Pathways

Catalytic Hydrogenation: A common and efficient method for azide reduction is catalytic hydrogenation. This involves treating this compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). The reaction proceeds under mild conditions and typically affords the corresponding amine in high yield. A key consideration in the hydrogenation of quinoline derivatives is the potential for the reduction of the quinoline ring itself. However, by carefully selecting the catalyst and reaction conditions (e.g., pressure, temperature, and solvent), it is often possible to achieve chemoselective reduction of the azide group while leaving the aromatic quinoline core intact.

| Catalyst | Conditions | Product | Notes |

| Pd/C | H₂, RT, atmospheric pressure | 7-(Aminomethyl)quinoline | Generally provides good chemoselectivity for azide reduction over quinoline ring reduction. |

| PtO₂ (Adams' catalyst) | H₂, RT, atmospheric pressure | 7-(Aminomethyl)quinoline | A highly active catalyst that may require careful control to prevent over-reduction. |

| Raney Nickel | H₂, RT, atmospheric pressure | 7-(Aminomethyl)quinoline | A cost-effective alternative, though sometimes less selective than palladium or platinum catalysts. |

Staudinger Reduction: An alternative to catalytic hydrogenation is the Staudinger reduction. This reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an aza-ylide intermediate. Subsequent hydrolysis of the aza-ylide yields the primary amine and the corresponding phosphine oxide. The Staudinger reduction is known for its mild reaction conditions and excellent chemoselectivity, making it a valuable method for the reduction of azides in the presence of other reducible functional groups.

Reductive Amination: Once 7-(aminomethyl)quinoline is formed, it can participate in reductive amination reactions. This process involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to a more substituted amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). This pathway allows for the elaboration of the side chain at the 7-position of the quinoline ring.

Formation of Imines and Subsequent Reactions from the Amine Derivative

The primary amine, 7-(aminomethyl)quinoline, readily condenses with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically carried out under conditions that facilitate the removal of water, thereby driving the equilibrium towards the imine product. The formation of the C=N double bond is a versatile transformation that opens up further avenues for chemical modification.

For instance, the reaction of 7-(aminomethyl)quinoline with a substituted benzaldehyde (B42025) would yield the corresponding N-(quinolin-7-ylmethyl)benzaldimine. These imines can be isolated and characterized or used directly in subsequent reactions. The imine functionality can undergo a variety of transformations, including:

Reduction: As mentioned in the context of reductive amination, the imine can be reduced to a secondary amine.

Nucleophilic Addition: The electrophilic carbon atom of the imine double bond is susceptible to attack by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Cycloaddition Reactions: Imines can act as dienophiles or heterodienes in cycloaddition reactions, providing access to a range of heterocyclic structures.

Reactivity of the Quinoline Core: Electrophilic and Nucleophilic Substitutions

The quinoline ring system is an aromatic heterocycle with a distinct pattern of reactivity towards electrophilic and nucleophilic substitution. The presence of the nitrogen atom deactivates the pyridine (B92270) ring towards electrophilic attack and activates it towards nucleophilic attack, while the benzene (B151609) ring behaves more like a typical aromatic system.

Functionalization at Unsubstituted Positions of the Quinoline Ring

Electrophilic Aromatic Substitution: Electrophilic substitution reactions on the quinoline ring generally occur on the carbocyclic (benzene) ring, as the pyridine ring is deactivated by the electron-withdrawing effect of the nitrogen atom. The preferred positions for electrophilic attack are C5 and C8, as the intermediate carbocations formed by attack at these positions are more stable. The presence of the 7-(azidomethyl) group, which is moderately deactivating through an inductive effect, is expected to further influence the regioselectivity of these reactions, potentially favoring substitution at the C5 position. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-7-(azidomethyl)quinoline and 8-Nitro-7-(azidomethyl)quinoline |

| Bromination | Br₂, FeBr₃ | 5-Bromo-7-(azidomethyl)quinoline and 8-Bromo-7-(azidomethyl)quinoline |

| Sulfonation | SO₃, H₂SO₄ | This compound-5-sulfonic acid and this compound-8-sulfonic acid |

Nucleophilic Aromatic Substitution: Nucleophilic substitution reactions on the quinoline ring are favored on the electron-deficient pyridine ring, primarily at the C2 and C4 positions. These reactions typically require a good leaving group, such as a halide, at these positions. In the case of this compound, direct nucleophilic substitution on the unsubstituted ring is generally difficult. However, reactions such as the Chichibabin reaction, which involves the direct amination of the pyridine ring using sodium amide, could potentially lead to the introduction of an amino group at the C2 position.

Quaternization Reactions of the Quinoline Nitrogen and Their Implications

The nitrogen atom of the quinoline ring is basic and can be readily quaternized by reaction with alkyl halides or other alkylating agents. This reaction results in the formation of a positively charged quinolinium salt.

The quaternization of this compound would yield a 7-(azidomethyl)quinolinium salt. This transformation has several important implications for the reactivity of the molecule:

Increased Electrophilicity: The positive charge on the quinolinium ring further deactivates the entire ring system towards electrophilic attack but significantly activates the pyridine ring towards nucleophilic attack. Nucleophiles can add to the C2 and C4 positions of the quinolinium ring.

Modified Physicochemical Properties: Quaternization increases the polarity and water solubility of the molecule.

Heterogeneous and Homogeneous Catalysis Involving this compound Derivatives

The quinoline scaffold is a prominent heterocyclic motif that has found extensive applications in the field of catalysis, both in homogeneous and heterogeneous systems. The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an effective coordinating agent for a variety of transition metals. This coordination is central to its role in catalysis, where it can act as a ligand to modulate the electronic and steric properties of a metal center, thereby influencing its catalytic activity and selectivity. The compound this compound, with its functionalized quinoline core, presents intriguing possibilities for the development of novel catalytic systems.

Quinoline as a Ligand in Transition Metal Catalysis (e.g., for coupling reactions)

The quinoline moiety, as present in this compound, is a valuable ligand in transition metal-catalyzed reactions, particularly in cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds. The nitrogen atom of the quinoline can coordinate to a metal center, such as palladium or nickel, and in doing so, influence the catalytic cycle. This coordination can enhance the reactivity of the metal catalyst, improve its stability, and direct the regioselectivity of the reaction.

In many instances, quinoline and its derivatives can act as N-ligands, facilitating key steps in catalytic cycles like oxidative addition and reductive elimination. For example, in palladium-catalyzed reactions, the coordination of a quinoline-based ligand can promote the formation of the active catalytic species. Research has shown that even the quinoline substrate itself can act as a ligand, negating the need for external, often expensive, phosphine-based ligands. This has been demonstrated in one-pot Suzuki-Miyaura and intramolecular direct arylation reactions where the quinoline starting material facilitates efficient catalysis. nih.govrsc.org

The electronic properties of the quinoline ligand can be tuned by the introduction of substituents on the quinoline ring. The azidomethyl group at the 7-position of this compound, while not directly electronically altering the coordinating nitrogen's properties to a large extent, offers a synthetically versatile handle. This azide group can be readily transformed via "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach the quinoline moiety to larger molecular scaffolds, polymers, or solid supports. This immobilization is a key strategy for the development of recoverable and reusable heterogeneous catalysts, bridging the gap between homogeneous and heterogeneous catalysis.

While direct catalytic data for this compound is not extensively reported, the performance of other quinoline-based ligands in cross-coupling reactions provides a strong indication of its potential. For instance, nickel complexes supported by quinoline-based ligands have shown high activity in the cross-coupling of arylzinc reagents with aryl chlorides. semanticscholar.orgresearchgate.net Similarly, palladium-catalyzed cross-coupling reactions of halogenated quinolines with various organometallic reagents are well-established methods for synthesizing substituted quinolines. researchgate.net

Below are tables summarizing the performance of quinoline-based ligands in representative palladium- and nickel-catalyzed cross-coupling reactions, illustrating the effectiveness of the quinoline scaffold in these transformations.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions Utilizing Quinoline-Based Ligands

| Entry | Aryl Halide | Coupling Partner | Quinoline Ligand | Catalyst System | Product Yield (%) | Reference |

| 1 | 4-Chloroacetophenone | Phenylboronic acid | 8-Aminoquinoline | Pd(OAc)₂ / SPhos | 98 | nih.gov |

| 2 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Quinoline (as substrate/ligand) | Pd(OAc)₂ | 95 | nih.govrsc.org |

| 3 | 2-Iodoaniline | Methyl acrylate | PPh₃ (with quinoline substrate) | Pd(OAc)₂ / PPh₃ | 76 | nih.gov |

| 4 | 6-Bromo-1,2,3,4-tetrahydroquinoline | 4-Methoxyphenylboronic acid | None (quinoline substrate) | Pd(PPh₃)₄ | 76 | researchgate.net |

Table 2: Nickel-Catalyzed Cross-Coupling Reactions with Quinoline-Based Ligands

| Entry | Aryl Halide/Pseudohalide | Coupling Partner | Quinoline Ligand | Catalyst System | Product Yield (%) | Reference |

| 1 | 2-Chloropyridine | p-MeOC₆H₄ZnCl | N-(8-quinolyl)iminophosphorane | NiCl₂(DME) | 98 | semanticscholar.orgresearchgate.net |

| 2 | 4-Chloroanisole | Phenylzinc chloride | Pyridyl-functionalized quinoline | [NiCl₂(L)] | 95 | rsc.org |

| 3 | 1-Bromo-4-fluorobenzene | Cyclopropylzinc bromide | 4,4'-Dimethoxy-2,2'-bipyridine | NiCl₂·glyme | 85 | nih.gov |

| 4 | 4-Chlorotoluene | Phenylzinc chloride | Iminophosphorane-based quinoline | Ni Complex | 97 | researchgate.net |

These examples underscore the utility of the quinoline framework in facilitating challenging cross-coupling reactions. It is reasonable to extrapolate that this compound, either as a ligand itself or as a precursor to more complex, immobilized catalysts, would be a valuable component in the design of new catalytic systems.

Development of Metal-Organic Frameworks (MOFs) Incorporating Quinoline Scaffolds

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands, known as linkers. rsc.org The modular nature of MOFs allows for the rational design of materials with tailored pore sizes, shapes, and chemical functionalities, making them highly promising for applications in gas storage, separation, and catalysis. nih.govuchicago.eduuchicago.edu

The incorporation of quinoline-containing linkers into MOF architectures is a promising strategy for creating novel catalytic materials. The quinoline moiety can serve several roles within a MOF:

Active Catalytic Site: The Lewis basic nitrogen atom of the quinoline can act as a catalytic site for various organic transformations.

Ligand for Metal Nodes: The quinoline can coordinate to the metal nodes of the MOF, influencing their electronic properties and catalytic activity.

Functionalizable Scaffold: The quinoline ring can be functionalized with other groups to introduce additional catalytic sites or to modulate the properties of the MOF.

This compound is a particularly interesting candidate for a precursor to a MOF linker. While the azidomethyl group itself is not a typical coordinating group for MOF synthesis, it can be readily converted into functionalities that are. For example, the azide can be reduced to an amine, which can then be used in the synthesis of imine- or amide-based linkers. Alternatively, the azide can undergo a cycloaddition reaction with an alkyne-containing carboxylic acid to generate a triazole-linked dicarboxylate, a common type of linker for MOF construction. This post-synthetic modification approach allows for the introduction of the quinoline scaffold into a pre-formed MOF, or the synthesis of a custom linker for de novo MOF synthesis.

Several studies have reported the synthesis of MOFs using quinoline-based linkers. For instance, a zirconium(IV)-based luminescent MOF was synthesized using quinoline-2,6-dicarboxylic acid as the organic linker. rsc.org While the primary application of this MOF was in sensing, the presence of accessible quinoline units within the pores suggests potential for catalytic applications. In another example, quinoline-linked covalent organic frameworks (COFs), which are structurally related to MOFs, were synthesized via a Doebner reaction and showed excellent performance in heavy metal ion adsorption, a process that relies on the coordinating properties of the quinoline nitrogen.

The catalytic potential of quinoline-containing MOFs is highlighted by studies on related N-heterocyclic linkers. MOFs constructed with ligands containing pyridine or bipyridine units have demonstrated catalytic activity in a range of reactions, including Knoevenagel condensations, cyanosilylation of aldehydes, and oxidation reactions. The Lewis basic nitrogen sites within the pores of these MOFs are often implicated as the active catalytic centers.

Table 3: Examples of Catalytic Applications of MOFs with N-Heterocyclic Linkers

| MOF/COF Name | N-Heterocyclic Linker | Metal Node | Catalytic Reaction | Key Finding | Reference |

| ZIF-8 | 2-Methylimidazole | Zn(II) | Knoevenagel Condensation | High activity and selectivity due to basic nitrogen sites. | nih.gov |

| GR-MOF-11/14 | 2,2′-Bicinchoninic acid | Sr(II), Ba(II) | Cyanosilylation of Carbonyls | High efficiency at low catalyst loading under solvent-free conditions. | nih.gov |

| Pt@UiO-66-NH₂ | 2-Aminoterephthalic acid (functionalized) | Zr(IV) | Selective Hydrogenation of Quinoline | Shell thickness of MOF influences catalytic activity of encapsulated Pt nanoparticles. | sioc-journal.cn |

| Qu-COF | Quinoline-4-carboxylic acid | - | Heavy Metal Adsorption | High capacity and selectivity for Cd²⁺ ions. | rsc.org |

The development of MOFs incorporating this compound derivatives as linkers would open up new avenues for creating multifunctional catalysts. The quinoline unit could provide a primary catalytic or coordinating site, while the triazole linkage (formed from the azide) could offer additional hydrogen bonding interactions or serve as another coordination site, leading to enhanced catalytic performance and substrate selectivity.

Advanced Spectroscopic and Analytical Methodologies for Characterization of 7 Azidomethyl Quinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of 7-(azidomethyl)quinoline. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, the precise chemical environment of each atom and their connectivity can be determined.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the quinoline (B57606) ring system and the azidomethyl substituent. The chemical shifts of the quinoline protons are influenced by the electron-withdrawing nature of the nitrogen atom and the aromatic ring current. Protons H-2 and H-8 are typically the most deshielded. The methylene (B1212753) protons of the azidomethyl group are expected to appear as a singlet, with a chemical shift influenced by the electronegativity of the azide (B81097) group.

Similarly, the ¹³C NMR spectrum will display signals for the nine carbon atoms of the quinoline core and the one carbon of the azidomethyl group. The carbons of the pyridine (B92270) ring (C-2, C-3, C-4, and C-8a) and the benzene (B151609) ring (C-4a, C-5, C-6, C-7, and C-8) will have characteristic chemical shifts. The carbon of the azidomethyl group will have a chemical shift indicative of a carbon atom attached to a nitrogen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | 8.8 - 9.0 | 150 - 152 |

| 3 | 7.3 - 7.5 | 121 - 123 |

| 4 | 8.0 - 8.2 | 136 - 138 |

| 5 | 7.7 - 7.9 | 127 - 129 |

| 6 | 7.5 - 7.7 | 126 - 128 |

| 8 | 8.1 - 8.3 | 129 - 131 |

| CH₂ | 4.5 - 4.7 | 52 - 54 |

| 4a | - | 128 - 130 |

| 7 | - | 138 - 140 |

Note: These are predicted values based on known data for substituted quinolines and may vary depending on the solvent and other experimental conditions.

Two-dimensional NMR experiments are crucial for confirming the structural assignment of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons on the quinoline ring, such as H-2 with H-3, H-3 with H-4, H-5 with H-6, and H-6 with H-8. This confirms the connectivity within the pyridine and benzene rings of the quinoline system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of the carbon signals based on the previously assigned proton signals. For example, the signal for the methylene protons of the azidomethyl group would correlate with the signal for the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the position of substituents. In the case of this compound, HMBC would show a correlation between the methylene protons of the azidomethyl group and the C-7 carbon of the quinoline ring, definitively confirming the position of the substituent. Correlations would also be observed between these protons and C-6 and C-8.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR and Raman spectra of this compound are expected to show characteristic absorption bands for both the azide and quinoline functional groups.

The most prominent feature for the azide group is a strong, sharp absorption band corresponding to the asymmetric stretching vibration (νₐₛ(N₃)), which typically appears in the range of 2100-2160 cm⁻¹. A weaker symmetric stretching vibration (νₛ(N₃)) may be observed in the Raman spectrum around 1300 cm⁻¹.

The quinoline ring gives rise to a series of characteristic bands. These include C-H stretching vibrations in the aromatic region (3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic rings (1400-1650 cm⁻¹), and various in-plane and out-of-plane C-H bending vibrations.

Table 2: Diagnostic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Azide (-N₃) | Asymmetric Stretch (νₐₛ) | 2100 - 2160 (Strong, Sharp in IR) |

| Azide (-N₃) | Symmetric Stretch (νₛ) | ~1300 (Weak in IR, Stronger in Raman) |

| Quinoline | Aromatic C-H Stretch | 3000 - 3100 |

| Quinoline | C=C and C=N Ring Stretch | 1400 - 1650 |

| Quinoline | C-H In-plane Bend | 1000 - 1300 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming its chemical composition with a high degree of confidence. The exact mass can be used to distinguish it from other isomers or compounds with the same nominal mass.

The fragmentation of this compound under electron impact or other ionization methods is expected to follow predictable pathways. A primary fragmentation pathway for azides is the loss of a nitrogen molecule (N₂), which would result in a radical cation. For this compound, this would lead to the formation of a quinolin-7-ylmethyl radical cation. Further fragmentation of the quinoline ring would likely involve the loss of HCN, a characteristic fragmentation pattern for quinolines.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment | Proposed Structure |

|---|---|

| [M]⁺ | This compound molecular ion |

| [M - N₂]⁺ | Quinolin-7-ylmethyl radical cation |

| [M - N₂ - H]⁺ | Quinolin-7-ylmethylene cation |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful analytical technique for the structural elucidation of quinoline derivatives, providing detailed insights into their fragmentation pathways. For this compound, the fragmentation pattern is dictated by the two primary structural motifs: the aryl azide group and the quinoline core.

Upon ionization, typically via electron impact (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺˙ or [M+H]⁺) undergoes collision-induced dissociation (CID). The most characteristic initial fragmentation step for aryl azides is the facile loss of a neutral nitrogen molecule (N₂), a highly stable entity. researchgate.netnih.govdtic.mil This elimination results in the formation of a highly reactive nitrene radical cation intermediate. This intermediate can then undergo rearrangement, such as ring expansion, to form a more stabilized seven-membered ring system like a benzazepinium-type ion. researchgate.netnih.gov

Following the initial loss of N₂, subsequent fragmentation events involve the quinoline ring system itself. The quinoline core is known to undergo complex fragmentation, including characteristic cross-ring cleavages. nih.gov A common pathway for the quinoline radical cation is the expulsion of a molecule of hydrogen cyanide (HCN), leading to a significant fragment ion. rsc.org The fragmentation of the quinoline ring can be influenced by the position and nature of its substituents. nih.gov

The proposed primary fragmentation pathways for this compound under MS/MS conditions are summarized below. The exact m/z values would correspond to the specific derivative being analyzed.

| Step | Process | Neutral Loss | Description |

|---|---|---|---|

| 1 | [M]⁺˙ → [M-N₂]⁺˙ | N₂ (28 Da) | Initial, characteristic loss of molecular nitrogen from the azidomethyl group to form a nitrene radical cation. researchgate.netnih.gov |

| 2 | [M-N₂]⁺˙ → Rearrangement | - | The highly reactive nitrene intermediate may undergo ring expansion to form a more stable seven-membered ring structure. researchgate.net |

| 3 | [M-N₂]⁺˙ → [M-N₂-HCN]⁺˙ | HCN (27 Da) | Fragmentation of the quinoline core via the expulsion of hydrogen cyanide, a common pathway for quinoline-containing compounds. rsc.org |

| 4 | Further Fragmentation | Various | Subsequent losses of small molecules or radicals from the quinoline ring system, leading to a complex spectrum of daughter ions. nih.gov |

These fragmentation patterns provide a veritable fingerprint for the molecule, allowing for its unambiguous identification and the structural characterization of its derivatives in complex mixtures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic structure of conjugated systems like this compound. The absorption of UV-Vis radiation by the molecule promotes electrons from lower energy molecular orbitals (ground state) to higher energy orbitals (excited state). For aromatic and heteroaromatic compounds, the most significant absorptions typically arise from π → π* and n → π* electronic transitions. researchgate.netpharmatutor.org

The quinoline scaffold is a chromophore that exhibits characteristic strong absorption bands in the UV region. These absorptions are primarily due to π → π* transitions within the fused aromatic ring system. nih.govmdpi.com The introduction of substituents onto the quinoline ring can significantly modulate the absorption spectrum. The position and electronic nature (electron-donating or electron-withdrawing) of the substituent can alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govacs.org

For this compound, the azidomethyl group (-CH₂N₃) at the 7-position is expected to influence the electronic transitions of the parent quinoline chromophore. This substituent can interact with the π-system of the quinoline ring, potentially leading to shifts in the absorption maxima (λmax). Such shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths), provide valuable information about the extent of electronic conjugation and intramolecular charge transfer.

The quantitative aspects of UV-Vis absorption are described by the Beer-Lambert law, where the molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. The determination of absorption maxima (λmax) and their corresponding ε values is crucial for characterizing this compound derivatives.

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Transition Type |

|---|---|---|---|---|

| Quinoline Yellow | Not Specified | 413 | 22,700 | π → π photochemcad.com |

| Thiophene-Substituted Quinoline | Ethyl Acetate | 249 | Not Specified | π → π researchgate.net |

| Thiophene-Substituted Quinoline | Ethyl Acetate | 316 | Not Specified | n → π researchgate.net |

| Styrylquinoline Derivative | DMSO | 360 | 44,000 | π → π researchgate.net |

| 8-Hydroxyquinoline Azo-dye | Not Specified | 393 | Not Specified | π → π* researchgate.net |

The data illustrates that quinoline derivatives typically exhibit strong absorptions (high ε values) in the UV and visible regions, corresponding to π → π* transitions. The exact λmax is sensitive to the specific substitution pattern and the solvent environment.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. For derivatives of this compound, a single-crystal X-ray diffraction study would yield a detailed model of its solid-state structure.

The primary and often most challenging step in X-ray crystallography is the cultivation of a single crystal of suitable size and quality. nih.gov Common strategies for growing crystals of organic molecules like quinoline derivatives involve slowly inducing supersaturation in a solution. Techniques include:

Slow Evaporation: The solvent is allowed to evaporate slowly from a saturated solution of the compound, gradually increasing the concentration until crystals form.

Solvent Diffusion: A solution of the compound in a "good" solvent is layered with a "poor" solvent in which the compound is less soluble. Diffusion of the poor solvent into the good solvent reduces the compound's solubility, promoting crystallization at the interface.

Cooling: A saturated solution at an elevated temperature is slowly cooled, as the solubility of most organic compounds decreases with temperature.

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. criver.com The collection of a complete dataset involves rotating the crystal through various orientations to capture the intensities and positions of a large number of diffraction spots.

Analysis of the diffraction data allows for the solution and refinement of the crystal structure, revealing key structural features. For a this compound derivative, the analysis would focus on:

Conformation: The planarity of the quinoline ring system would be assessed. The orientation of the azidomethyl substituent relative to the aromatic ring, defined by specific torsion angles, would be determined.

Intermolecular Interactions: The packing of molecules within the crystal lattice is governed by non-covalent interactions. For this compound, potential interactions include C-H···N hydrogen bonds, where a hydrogen atom on one molecule interacts with the nitrogen of the azide or quinoline ring of a neighboring molecule. Van der Waals forces and potential π-π stacking interactions between the aromatic quinoline rings of adjacent molecules would also play a crucial role in stabilizing the crystal structure. chemmethod.com

The table below summarizes typical parameters obtained from a single-crystal X-ray diffraction study of a quinoline derivative, based on published structures. chemmethod.com

| Parameter | Typical Value / Description |

|---|---|

| Crystal System | Monoclinic, Orthorhombic, etc. |

| Space Group | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions (Å) | a, b, c values defining the cell size |

| Unit Cell Angles (°) | α, β, γ values defining the cell shape |

| Quinoline Ring Planarity | RMS deviation from the best-fit plane (typically < 0.1 Å) |

| Key Intermolecular Interactions | C-H···N hydrogen bonds, π-π stacking, Van der Waals forces |

This detailed structural information is invaluable for understanding the molecule's physical properties and for rational drug design, as the solid-state conformation and intermolecular interactions can influence solubility, stability, and bioavailability. nih.gov

Computational Chemistry and Theoretical Investigations of 7 Azidomethyl Quinoline

Electronic Structure Calculations and Quantum Chemical Properties

Electronic structure calculations are fundamental to elucidating the quantum chemical properties of 7-(azidomethyl)quinoline, offering a detailed picture of its molecular orbitals and charge distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For quinoline (B57606) derivatives, DFT calculations, often employing basis sets like 6-311G(d,p), are utilized to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier molecular orbitals are crucial in predicting a molecule's reactivity. The HOMO energy (EHOMO) is associated with the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity. jchemlett.com

Table 1: Representative Quantum Chemical Descriptors Calculated for Quinoline Derivatives using DFT

| Descriptor | Description | Typical Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |

| ΔE (Band Gap) | Energy difference between ELUMO and EHOMO | Chemical reactivity and stability |

| Dipole Moment (μ) | Measure of the polarity of the molecule | Influences solubility and intermolecular interactions |

| Electronegativity (χ) | Tendency to attract electrons | |

| Chemical Hardness (η) | Resistance to change in electron distribution |

This table represents typical descriptors and their significance, derived from computational studies on various quinoline derivatives. Specific values for this compound would require dedicated calculations.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at the surface of the molecule. Different colors on the MEP surface represent different potential values; typically, red indicates regions of negative potential (electron-rich), blue indicates regions of positive potential (electron-poor), and green represents neutral regions.

For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the quinoline ring and the terminal nitrogen atoms of the azido (B1232118) group, indicating their nucleophilic character. The hydrogen atoms of the quinoline ring and the methylene (B1212753) bridge would exhibit positive potential, marking them as potential electrophilic sites. This charge distribution mapping is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule might interact with other reagents or biological macromolecules.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful approach to unravel the intricate details of reaction mechanisms, including the identification of transition states and the determination of energy profiles.

This compound is an ideal substrate for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which leads to the formation of a stable 1,2,3-triazole ring. Computational methods, especially DFT, can be employed to model this reaction and analyze its transition state (TS). The transition state is the highest energy point along the reaction coordinate and its structure provides critical information about the mechanism.

For the CuAAC reaction, theoretical studies have investigated the mechanism, comparing mononuclear and dinuclear copper catalysts. These studies calculate the geometries and energies of reactants, intermediates, transition states, and products. The TS for the cycloaddition step involves the concerted but asynchronous formation of the two new carbon-nitrogen bonds between the azide (B81097) of this compound and an alkyne. Transition state analysis, including frequency calculations to confirm the presence of a single imaginary frequency, is essential to validate the located TS structure.

By calculating the energies of all stationary points along the reaction pathway, an energy profile can be constructed. This profile illustrates the thermodynamics and kinetics of the reaction. The activation energy (the energy difference between the reactants and the transition state) is a key determinant of the reaction rate. A lower activation energy corresponds to a faster reaction.

Computational studies on the CuAAC reaction have shown that the catalyzed pathway has a significantly lower activation energy compared to the uncatalyzed thermal cycloaddition, explaining the remarkable efficiency of this click reaction. Furthermore, these studies can predict the regioselectivity of the reaction. For a terminal alkyne, the reaction with this compound can potentially yield two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazole. DFT calculations of the transition state energies for both pathways can predict which isomer will be preferentially formed. Typically, the 1,4-isomer is the major product in the CuAAC reaction, and computational models can quantify this preference.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction of a small molecule, such as a derivative of this compound, with a biological target, typically a protein or nucleic acid. These methods are cornerstones of computer-aided drug design.

While there are no specific molecular docking or dynamics simulation studies cited for this compound itself, the extensive application of these techniques to a wide array of quinoline derivatives highlights their utility in this chemical space. nih.govnih.govresearchgate.netnih.gov For instance, various quinoline-based compounds have been docked into the active sites of enzymes like proteases and kinases to predict their binding affinity and mode of interaction. nih.govnih.gov

A hypothetical scenario would involve the product of a click reaction with this compound, a 1,2,3-triazole derivative, being investigated as a potential enzyme inhibitor. Molecular docking would be used to predict the most favorable binding pose of this molecule within the enzyme's active site. The docking results would provide a binding score, which is an estimate of the binding affinity, and visualize the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. An MD simulation would provide insights into the stability of the predicted binding pose and the flexibility of both the ligand and the protein. Analysis of the MD trajectory can reveal key residues involved in the interaction and provide a more accurate estimation of the binding free energy. These computational approaches are invaluable for prioritizing compounds for synthesis and biological evaluation.

Predictive Modeling of Ligand-Target Interactions (General Theoretical Frameworks)

Predicting how a ligand like this compound will interact with a biological or chemical target is a cornerstone of computational drug design and materials science. Several theoretical frameworks are employed to model these interactions, primarily focusing on the quinoline scaffold's well-documented ability to engage with biological receptors. mdpi.com These methods range from evaluating static binding poses to simulating the dynamic behavior of the ligand-target complex over time.

Commonly applied theoretical frameworks include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target, such as a protein or enzyme, to form a stable complex. ijprajournal.comnih.gov Molecular docking studies on various quinoline derivatives have successfully identified key interactions, such as hydrogen bonds and π-π stacking, that are crucial for binding affinity. mdpi.comnih.gov For this compound, docking could elucidate how the quinoline ring and the azidomethyl group contribute to binding within a target's active site.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For quinoline derivatives, 2D and 3D-QSAR models have been developed to predict activities like antimalarial or anticancer effects based on molecular descriptors. nih.govnih.govmdpi.comtandfonline.com These models help in designing new derivatives with potentially enhanced potency.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex, allowing researchers to assess its stability and the conformational changes that occur over time. nih.govmdpi.com Studies on quinoline derivatives complexed with enzymes have used MD simulations to confirm the stability of binding modes predicted by docking and to calculate binding free energies. nih.govnih.gov

Density Functional Theory (DFT): DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It can determine various molecular descriptors that are crucial for understanding reactivity and interaction potential, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), and the dipole moment. researchgate.net

A computational study on the closely related compound, 5-(azidomethyl)quinolin-8-ol, utilized DFT to calculate such parameters to understand its interaction with a steel surface for corrosion inhibition. researchgate.net These calculations provide a valuable reference for predicting the electronic properties and interaction capabilities of this compound.

| Theoretical Framework | Primary Application | Information Gained for Quinoline Derivatives |

|---|---|---|

| Molecular Docking | Predicting binding pose and affinity of a ligand to a target receptor. | Identification of binding modes, key amino acid interactions, and binding scores. nih.govresearchgate.net |

| QSAR (Quantitative Structure-Activity Relationship) | Correlating chemical structure with biological activity to predict the potency of new compounds. | Statistically validated models that guide the design of derivatives with improved activity. nih.govtandfonline.com |

| Molecular Dynamics (MD) Simulations | Simulating the physical movements of atoms and molecules to assess complex stability. | Analysis of conformational stability, residue flexibility, and binding free energy of ligand-receptor complexes. nih.govmdpi.com |

| Density Functional Theory (DFT) | Calculating electronic properties and quantum chemical descriptors of a molecule. | Insights into molecular reactivity via HOMO-LUMO energies, energy gap, and dipole moment. researchgate.net |

| Parameter | Description | Calculated Value |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.195 |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.875 |

| Energy Gap (ΔE) (eV) | Difference between ELUMO and EHOMO; indicates chemical reactivity. | 4.320 |

| Dipole Moment (Debye) | Measure of the net molecular polarity. | 3.064 |

Data sourced from a study on 5-(azidomethyl)quinolin-8-ol, a structural isomer of this compound. researchgate.net

Simulations of Molecular Aggregation and Supramolecular Assembly

While specific computational studies on the molecular aggregation and supramolecular assembly of this compound are not prominently featured in the literature, the general theoretical frameworks for such investigations are well-established. These simulations aim to predict how individual molecules self-associate to form larger, ordered structures, a process driven by non-covalent intermolecular forces.

For an organic molecule like this compound, key interactions governing self-assembly would include:

π-π Stacking: The aromatic quinoline ring is susceptible to stacking interactions, which are a primary driving force for the assembly of many planar aromatic systems.

Dipole-Dipole Interactions: The presence of the nitrogen atom in the quinoline ring and the polar azido group (-N₃) creates a significant dipole moment, leading to electrostatic interactions that can guide molecular arrangement.

Computational protocols to investigate these phenomena typically involve a multi-step approach. rsc.org Molecular dynamics (MD) simulations are the primary tool used to observe the spontaneous aggregation of multiple molecules in a simulated solvent environment over a specific timescale. armchemfront.com By tracking the trajectories and interactions of the molecules, researchers can identify stable assembly patterns, predict the resulting supramolecular structures, and analyze the thermodynamics of the self-assembly process. rsc.org

Quantum mechanics (QM) methods, such as DFT, can be used in conjunction with MD. QM calculations can provide highly accurate descriptions of the intermolecular interaction energies (e.g., stacking and hydrogen-bonding energies) and help in the development of precise force fields for use in large-scale MD simulations. rsc.org

| Methodology | Purpose in Aggregation Studies | Potential Insights for this compound |

|---|---|---|

| Molecular Dynamics (MD) Simulation | To simulate the time-evolution of a multi-molecule system and observe spontaneous self-assembly. armchemfront.com | Prediction of aggregation propensity, preferred packing arrangements, and the structure of resulting aggregates. |

| Quantum Mechanics (QM) | To accurately calculate intermolecular interaction energies and electronic properties. rsc.org | Quantification of π-π stacking energies between quinoline rings and electrostatic interactions due to the azido group. |

| Combined QM/MM | To model a portion of the system with high-level QM while treating the bulk (e.g., solvent) with faster MM methods. | An accurate yet computationally feasible way to study the initial stages of dimer or trimer formation in solution. |

Applications of 7 Azidomethyl Quinoline in Advanced Organic Synthesis

Scaffold for the Construction of Complex Heterocyclic Systems

The rigid, planar structure of the quinoline (B57606) ring system, combined with the versatile reactivity of the azidomethyl group, makes 7-(Azidomethyl)quinoline an ideal starting point for the synthesis of complex heterocyclic systems. These intricate molecules are of significant interest due to their potential applications in drug discovery and materials science.

Synthesis of Triazole-Fused Quinoline Derivatives via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful and highly reliable method for the formation of 1,2,3-triazole rings. wikipedia.org This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for the late-stage functionalization of complex molecules. This compound serves as a key precursor in the synthesis of a variety of triazole-containing quinoline derivatives.

In a typical reaction, this compound is reacted with a terminal alkyne in the presence of a copper(I) catalyst, such as copper(I) iodide or a mixture of copper(II) sulfate and a reducing agent like sodium ascorbate, to afford the corresponding 1,4-disubstituted 1,2,3-triazole. beilstein-journals.org This strategy has been employed to synthesize novel quinoline-benzimidazole hybrids with potential antiproliferative activity. nih.gov The general scheme for this reaction is presented below:

Scheme 1: General Synthesis of Triazole-Tethered Quinoline Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Terminal Alkyne (R-C≡CH) | Copper(I) | 7-((1-Substituted-1H-1,2,3-triazol-4-yl)methyl)quinoline |

The choice of the alkyne component allows for the introduction of a wide variety of substituents, enabling the synthesis of a diverse library of quinoline-triazole conjugates. This modularity is a key advantage of the click chemistry approach.

Furthermore, intramolecular variants of the azide-alkyne cycloaddition can be utilized to construct triazole-fused quinoline systems. While direct examples starting from this compound are not extensively reported, the principle has been demonstrated in the synthesis of other fused heterocyclic systems. mdpi.comrsc.org This approach involves a quinoline derivative bearing both an azide (B81097) and an alkyne functionality, which upon cyclization, can lead to the formation of novel polycyclic aromatic systems with unique electronic and steric properties.

Exploration of Diverse Linker Chemistries from the Azidomethyl Arm

The azidomethyl group of this compound is not limited to cycloaddition reactions. It can be transformed into other functional groups, thereby expanding its utility as a versatile linker. For instance, the reduction of the azide moiety can yield a primary amine, 7-(aminomethyl)quinoline. This amine can then be further functionalized through a variety of reactions, including amidation, alkylation, and reductive amination, to introduce a diverse range of chemical entities.

The resulting linkers can vary in length, flexibility, and chemical nature, allowing for the fine-tuning of the properties of the final molecule. For example, in the context of drug design, the linker can be used to connect the quinoline scaffold to another pharmacophore, creating a hybrid molecule with potentially enhanced or novel biological activity. The ability to systematically modify the linker is crucial for structure-activity relationship (SAR) studies.

Reagent for Post-Synthetic Functionalization of Polymeric Materials

The modification of polymer surfaces is a critical area of research with applications ranging from biocompatible materials to advanced sensors. Click chemistry has emerged as a powerful tool for the post-synthetic functionalization of polymers due to its high efficiency and orthogonality.

Surface Modification and Grafting through Click Chemistry

Polymer surfaces can be pre-functionalized with alkyne groups. Subsequent reaction with this compound via CuAAC allows for the covalent attachment of the quinoline moiety to the polymer surface. This "grafting to" approach is a versatile method for altering the surface properties of a material. For instance, the introduction of the quinoline group can enhance the hydrophobicity, fluorescence, or metal-chelating ability of the polymer surface.

This strategy can be applied to a variety of polymeric materials, including synthetic polymers and biopolymers. The ability to modify surfaces with quinoline units opens up possibilities for creating materials with tailored properties for specific applications, such as antimicrobial coatings or platforms for the immobilization of catalysts.